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molecular formula C12H15N3O B8565328 N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine

N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine

Cat. No. B8565328
M. Wt: 217.27 g/mol
InChI Key: FQGUELKLCYPADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486969B2

Procedure details

To 5,6,7,8-tetrahydroquinolin-8-amine (Intermediate 17) (3.0 mmol) in dichloromethane (10 mL) was added chloroethylisocyanate (3.3 mmol). The solution was stirred at room temperature for 1.5 hour. The solvent was removed under vacuum gave a crude material, which was refluxed in H2O (60 mL) for 1 hour. After cooling to room temperature, the reaction was basified with NaOH (pH 14), extracted in Ethyl acetate (3×50 mL). The pooled organic layers were washed with brine and dried over magnesium sulphate to give 747. (4,5-Dihydro-oxazol-2-yl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine, 747 as a solid.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH:9]([NH2:11])[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.Cl[CH2:13][CH2:14][N:15]=[C:16]=[O:17].[OH-].[Na+]>ClCCl.O>[O:17]1[CH2:13][CH2:14][N:15]=[C:16]1[NH:11][CH:9]1[C:10]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[CH2:6][CH2:7][CH2:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
N1=CC=CC=2CCCC(C12)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=2CCCC(C12)N
Name
Quantity
3.3 mmol
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
gave a crude material, which
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted in Ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The pooled organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O1C(=NCC1)NC1CCCC=2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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